![molecular formula C19H13BrN2OS2 B12219177 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B12219177.png)
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a naphthalen-1-ylmethylamine with a suitable thioamide under acidic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation/Reduction Products: Different oxidation states of the thiophene ring can be achieved, leading to various derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that derivatives of thiazole, including those similar to 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, showed promising results in inhibiting the growth of human lung adenocarcinoma cells (A549) and other cancer types. These compounds often act by inducing apoptosis and disrupting cell cycle progression .
Mechanisms of Action
The mechanism of action for thiazole-based compounds typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some studies have shown that these compounds can inhibit the activity of protein kinases and other targets critical for tumor growth .
Antimicrobial Properties
Bacterial and Fungal Inhibition
The compound has also been studied for its antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens. In particular, thiazole-containing compounds have shown effectiveness against Gram-positive bacteria and certain fungal strains . The presence of the bromine atom in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
Materials Science
Organic Electronics
In materials science, compounds like this compound are being investigated for their potential use in organic electronic devices. The thiophene ring system contributes to the electronic properties necessary for applications in organic photovoltaics and field-effect transistors (FETs). Studies suggest that the incorporation of thiazole groups can improve charge transport characteristics in these materials .
Structure-Activity Relationship Studies
Designing New Derivatives
Ongoing research focuses on modifying the structure of thiazole derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies aim to identify which modifications lead to increased potency against specific biological targets. For example, variations in the naphthalene substituent or alterations to the bromine position may yield compounds with improved anticancer or antimicrobial activity .
Data Summary Table
Case Studies
- Anticancer Efficacy Study : A recent study evaluated various thiazole derivatives against multiple cancer cell lines, highlighting that specific structural features led to enhanced apoptosis rates compared to standard treatments like cisplatin .
- Antimicrobial Activity Assessment : Another research effort tested a series of thiazole-containing compounds against common bacterial strains, revealing that certain modifications significantly increased antibacterial potency .
- Organic Electronic Applications : Research into the use of this compound in organic photovoltaics demonstrated improved efficiency when incorporated into device architectures, suggesting a viable pathway for future electronic applications .
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with the active site of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar structural features.
Naphthalen-1-ylmethylamine derivatives: Compounds containing the naphthalen-1-ylmethyl group, which can exhibit similar biological activities.
Uniqueness
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, along with the naphthalen-1-ylmethyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in scientific research.
Biological Activity
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological properties of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H14BrN3OS and a molecular weight of approximately 396.27 g/mol. The presence of the thiazole ring is significant as it is known for various medicinal properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives. The thiazole nucleus has been linked to antimicrobial activity through mechanisms such as inhibition of bacterial lipid biosynthesis. In vitro studies have shown that compounds with similar structures exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Activity Type | Target Organism | IC50 (µg/mL) |
---|---|---|---|
Compound D1 | Antibacterial | Staphylococcus aureus | 12.5 |
Compound D2 | Antifungal | Candida albicans | 15.0 |
Compound D3 | Antibacterial | Escherichia coli | 10.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds with similar thiazole structures have shown significant cytotoxicity against breast cancer cell lines (MCF7) using assays like Sulforhodamine B (SRB) .
Table 2: Anticancer Activity Against MCF7 Cell Line
Compound Name | Activity Type | Cell Line | IC50 (µM) |
---|---|---|---|
Compound D6 | Cytotoxic | MCF7 | 5.0 |
Compound D7 | Cytotoxic | MCF7 | 3.5 |
Case Studies
In a study assessing the biological significance of thiazole derivatives, compounds were synthesized and evaluated for their antimicrobial and anticancer properties. The results indicated that certain derivatives exhibited high potency against both bacterial strains and cancer cell lines, reinforcing the importance of the thiazole moiety in drug design .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For instance, docking simulations indicated favorable interactions with key receptors involved in cancer progression and bacterial resistance mechanisms .
Properties
Molecular Formula |
C19H13BrN2OS2 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13BrN2OS2/c20-14-9-17(24-11-14)18(23)22-19-21-10-15(25-19)8-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,9-11H,8H2,(H,21,22,23) |
InChI Key |
PMBHYNJETGALTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC(=CS4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.